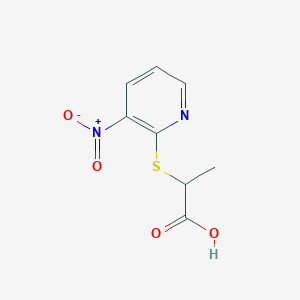

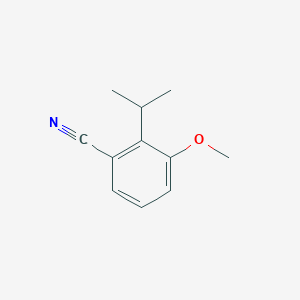

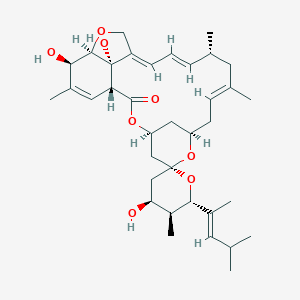

2-((3-Nitropyridin-2-yl)thio)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and the use of nitro-substituted CH acids. For example, geminally activated nitro dienes were synthesized through the condensation of specific aldehydes with nitro-substituted CH acids, confirmed by NMR and IR spectroscopy (Baichurin et al., 2019). Similarly, derivatives of propanoic acid were synthesized using thiourea and substituted aldehyde, indicating a pathway that might be relevant for synthesizing "2-((3-Nitropyridin-2-yl)thio)propanoic acid" (Mokale et al., 2010).

Molecular Structure Analysis

The structure of related compounds has been elucidated using spectroscopic methods. For instance, the molecular structure of certain nitroaryl compounds was confirmed by X-ray diffraction analysis, which is a common technique for determining the arrangement of atoms within a molecule (Rodinovskaya et al., 2003).

Chemical Reactions and Properties

Related compounds have shown various chemical reactions, including the formation of alkylated products, disulfides, and condensed heterocycles. These reactions are facilitated by the functional groups present in the molecules, such as nitro, thio, and cyano groups (Krauze et al., 1981).

Aplicaciones Científicas De Investigación

Antiprotozoal Activity

A study conducted by Fetisov et al. (2021) focused on synthesizing thioaryl ethers of nitropyridine, including derivatives similar to "2-((3-Nitropyridin-2-yl)thio)propanoic acid," demonstrating significant antiprotozoal activities. Their research highlighted the potential of these compounds in developing treatments for protozoal infections, with certain compounds showing enhanced activity, suggesting further exploration into their biological applications (Fetisov et al., 2021).

Synthesis of Uridine Derivatives

Komor et al. (2012) illustrated the application of (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides, obtained from similar nitropyridine derivatives, in the synthesis of uridine derivatives, potential glycosyltransferases inhibitors. This research underscores the compound's role in synthesizing biologically active molecules, contributing to drug discovery efforts (Komor et al., 2012).

Luminescent Metal Complexes

Kanwal et al. (2020) utilized a compound analogous to "2-((3-Nitropyridin-2-yl)thio)propanoic acid" for synthesizing luminescent metal complexes. Their work explores the chemical's utility in creating novel materials with potential applications in sensing and imaging technologies (Kanwal et al., 2020).

Catalyst in Chemical Synthesis

Takenaka et al. (2010) developed helical chiral 2-aminopyridinium ions, with properties akin to those influenced by nitropyridine derivatives, acting as potent dual hydrogen-bonding catalysts. Their findings contribute to the understanding of catalytic mechanisms and the development of more efficient chemical reactions (Takenaka et al., 2010).

Direcciones Futuras

Propiedades

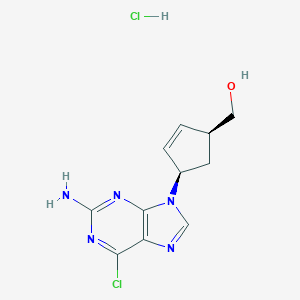

IUPAC Name |

2-(3-nitropyridin-2-yl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4S/c1-5(8(11)12)15-7-6(10(13)14)3-2-4-9-7/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDNTVKNHDLQJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=C(C=CC=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369451 |

Source

|

| Record name | 2-[(3-Nitropyridin-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-nitropyridin-2-yl)sulfanylpropanoic Acid | |

CAS RN |

100638-02-6 |

Source

|

| Record name | 2-[(3-Nitropyridin-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)

![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)